2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is an organic compound with the molecular formula C13H14ClN3O2S and a molecular weight of 311.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases[][4].
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][4].
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves several stepsThe reaction conditions typically involve the use of chlorinating agents and sulfonylating reagents under controlled temperatures . Industrial production methods focus on optimizing yield and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway chosen.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can be compared with similar compounds such as:
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: This compound has an additional chlorine atom, which may alter its reactivity and biological activity.
2-Chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-4-amine: The presence of a methylsulfonyl group instead of an isopropylsulfonyl group can affect its chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNNEDUNSZUAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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